molecular formula C8H11NO2S B13634237 Methyl (r)-3-amino-3-(thiophen-3-yl)propanoate

Methyl (r)-3-amino-3-(thiophen-3-yl)propanoate

Katalognummer: B13634237
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: BSTUGKFLCCGLKN-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives and amino acids.

    Reaction Conditions: The key step involves the formation of the amino acid derivative through a series of reactions, including esterification and amination. For instance, the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid can yield methyl thiophene-3-carboxylate. This intermediate can then undergo amination using ammonia or an amine source under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Methyl ®-3-hydroxy-3-(thiophen-3-yl)propanoate.

    Substitution: Derivatives with different substituents on the amino group.

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2s)-2-amino-3-(thiophen-3-yl)propanoate: This compound is similar in structure but differs in the stereochemistry of the amino group.

    Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring but have different functional groups attached to the carboxylate moiety.

Uniqueness

Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a thiophene ring. This combination of features makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

methyl (3R)-3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1

InChI-Schlüssel

BSTUGKFLCCGLKN-SSDOTTSWSA-N

Isomerische SMILES

COC(=O)C[C@H](C1=CSC=C1)N

Kanonische SMILES

COC(=O)CC(C1=CSC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.